(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone
Description
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is a heterocyclic molecule featuring a 1,4-thiazepane core substituted with a benzodioxole moiety and a 5-bromofuran ketone. However, direct biological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds to infer properties.
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(5-bromofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c18-16-4-3-13(23-16)17(20)19-6-5-15(24-8-7-19)11-1-2-12-14(9-11)22-10-21-12/h1-4,9,15H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSSFXARLBUHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiazepane intermediates, followed by their coupling with the bromofuran moiety.
Preparation of Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Preparation of Thiazepane Intermediate: The thiazepane intermediate can be synthesized by the cyclization of a suitable precursor, such as a thioamide, under acidic conditions.
Coupling with Bromofuran: The final step involves the coupling of the benzodioxole and thiazepane intermediates with a bromofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.
Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets, such as enzymes and receptors.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, in cancer cells, the compound may bind to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues identified in the evidence share the 1,4-thiazepan-4-yl methanone scaffold but differ in substituents, which critically influence physicochemical and biological properties:
*Estimated based on CAS 1798543-27-7 (MW 389.9) .
Physicochemical Properties
- Lipophilicity : The brominated furan in the target compound likely confers higher logP compared to the sulfone-containing analog (CAS 2034303-67-6) . However, it may be less lipophilic than the chlorophenyl derivative (CAS 1798543-27-7) due to bromine’s polarizability .
- Solubility : The sulfone group in CAS 2034303-67-6 enhances aqueous solubility, whereas the benzodioxole and bromofuran in the target compound may reduce it, necessitating formulation optimization for bioavailability.
Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule characterized by its unique structural components: a thiazepane ring, a benzo[d][1,3]dioxole moiety, and a brominated furan substituent. This structure suggests potential for diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.
Structural Overview
The molecular formula of the compound is with a molecular weight of 420.3 g/mol. The presence of the thiazepane ring provides structural rigidity, while the benzo[d][1,3]dioxole and furan components are known for their medicinal properties. The compound's synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines such as breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance or diminish the anticancer activity of these compounds.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Studies on related benzoxazepine derivatives have demonstrated limited antimicrobial activity against certain bacterial pathogens. For example, some derivatives exhibited significant activities against Staphylococcus aureus and Escherichia coli . The SAR indicates that electron-donating groups in specific positions can enhance antimicrobial efficacy.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various thiazepane derivatives, compounds structurally similar to This compound were tested against several cancer cell lines. Results indicated that certain derivatives displayed IC50 values in the micromolar range, suggesting significant cytotoxicity . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of synthesized benzoxazepine derivatives revealed varying degrees of effectiveness against different microbial strains. The most active compounds were noted to have specific electron-donating substituents that improved their interaction with microbial targets .
Data Tables
| Activity Type | Tested Compounds | Cell Lines/Pathogens | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Thiazepane Derivatives | MCF-7, A549, HepG2 | Micromolar Range |
| Antimicrobial | Benzoxazepine Derivatives | S. aureus, E. coli | Varies |
Q & A
Basic: What are the optimal synthetic routes for (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step strategies:
- Step 1: Formation of the benzo[d][1,3]dioxole core via cyclization of catechol derivatives using reagents like diethyl oxalate under acidic conditions .
- Step 2: Coupling the benzo[d][1,3]dioxol-5-yl moiety to the 1,4-thiazepane ring. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions are effective, with yields improved by using anhydrous solvents (e.g., THF) and inert atmospheres .
- Step 3: Introducing the 5-bromofuran-2-yl group via acylation or ketone-forming reactions. Optimizing stoichiometry (1.2–1.5 equivalents of 5-bromofuran-2-carbonyl chloride) and temperature control (0–25°C) minimizes side products .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR: Assign peaks to confirm the thiazepane ring (δ 3.2–4.1 ppm for N-CH2 and S-CH2), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for dioxole protons), and bromofuran (δ 7.2–7.5 ppm for aromatic protons) .
- IR Spectroscopy: Key absorptions include C=O stretch (~1680 cm⁻¹), C-O-C (dioxole) at ~1250 cm⁻¹, and C-Br (furan) at ~550 cm⁻¹ .
- GC-MS/HPLC: GC-MS (electron ionization) identifies molecular ions (e.g., m/z 422 [M⁺]) and fragmentation patterns. Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF7) with IC50 determination. Compare to positive controls like doxorubicin .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
Advanced: How can molecular docking studies be designed to predict target interactions?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for benzodioxole or bromofuran motifs (e.g., GPCRs, cytochrome P450) .
- Software: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry with Gaussian09) and protein (PDB ID: e.g., 4EK3 for kinases) .
- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Free energy calculations (MM-GBSA) refine binding affinity predictions .
Advanced: How should researchers address contradictions in bioactivity data across different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal Assays: Confirm cytotoxicity via ATP-based (CellTiter-Glo) and apoptosis (Annexin V) assays .
- Data Normalization: Use Z-score analysis to account for batch effects. Cross-validate with independent labs .
Advanced: What strategies are effective in structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Variation: Synthesize analogs by replacing bromofuran with chloro/thienyl groups or modifying the thiazepane ring (e.g., N-methylation) .
- Bioisosteric Replacement: Substitute benzo[d][1,3]dioxole with indole or benzofuran to assess π-π stacking effects .
- Pharmacophore Mapping: Identify critical moieties (e.g., dioxole’s electron-rich ring) using 3D-QSAR (CoMFA/CoMSIA) .
Table 1: Structurally Related Compounds and Their Bioactivities
| Compound Name | Structural Features | Biological Activity | Source |
|---|---|---|---|
| 5-(Benzo[d][1,3]dioxol-5-yl)thiazole | Thiazole, dioxole | Anticancer (IC50: 8.2 µM, MCF7) | |
| 2-(Benzo[d][1,3]dioxol-5-yl)boronate | Boron-containing dioxole | Antitumor (in vivo tumor reduction) | |
| (Benzo[d][1,3]dioxol-5-yl)azetidinone | Azetidine, sulfonyl group | Kinase inhibition (IC50: 0.9 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
